ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzo[d]thiazol-2-one ring fused with a 1,2,4-triazole moiety. Key structural components include:
- 1,2,4-Triazole: A nitrogen-rich heterocycle known for its role in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents.
- Phenyl group: Enhances lipophilicity and π-π stacking interactions.
- Acetamido linkage: Provides flexibility and hydrogen-bonding capability.
- Ethyl benzoate ester: Improves solubility and metabolic stability.
The compound’s synthesis likely involves coupling thiourea derivatives with dimethyl acetylenedicarboxylate (DMAD) under mild conditions, as seen in analogous protocols for ethyl benzoate-thiazolidinone hybrids .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4S2/c1-2-36-25(34)18-12-14-19(15-13-18)28-24(33)17-37-26-30-29-23(32(26)20-8-4-3-5-9-20)16-31-21-10-6-7-11-22(21)38-27(31)35/h3-15H,2,16-17H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPRKIRBJNNYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, beginning with the preparation of intermediates that form the core structure. Key steps include:
Formation of 2-oxobenzo[d]thiazole core: : This core is often synthesized via cyclization reactions involving ortho-aminobenzamides and sulfur sources.
Construction of the 4H-1,2,4-triazole ring: : The triazole ring is formed through cycloaddition reactions involving azide and alkyne precursors.
Assembly of the final structure: : The core structures are coupled using thiolation and amidation reactions, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the synthesis might be streamlined through optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to improve yield and purity. Techniques like continuous flow synthesis could be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and triazole rings, leading to the formation of various oxygenated derivatives.
Reduction: : Reduction can occur at the amide and ester functionalities, potentially converting them into alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings, introducing various substituents that modify its properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminium hydride.
Substitution: : Halogens, alkyl groups, or other electrophiles/nucleophiles under acidic or basic conditions.
Major Products
The major products depend on the specific reactions. For example:
Oxidation: : Hydroxylated or carboxylated derivatives.
Reduction: : Alcohol or amine derivatives.
Substitution: : Substituted aromatic rings with diverse functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound features a triazole ring and a thioether linkage, which are crucial for its biological activity. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate exhibit promising antimicrobial properties. For instance, studies on 4-amino-5-phenyl-4H-1,2,4-triazole derivatives have shown effective activity against bacteria and fungi . The incorporation of sulfur-containing triazole derivatives enhances the antimicrobial efficacy due to their ability to disrupt microbial cell functions.
Antifungal Properties
The compound's structural components suggest potential antifungal applications. Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes. This mechanism is critical in developing antifungal agents that combat resistant strains of fungi.
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole derivatives. This compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing its activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole ring | Enhances interaction with biological targets |
| Thioether linkage | Increases lipophilicity and membrane permeability |
| Oxobenzo[d]thiazole moiety | Contributes to bioactivity through specific enzyme inhibition |
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of similar compounds:
- Synthesis and Characterization : A study focused on synthesizing novel triazole derivatives demonstrated significant antimicrobial activity against various pathogens using agar diffusion methods .
- Antifungal Screening : Research on triazole-containing compounds indicated effective inhibition against Candida species, showcasing their potential as antifungal agents.
- Anticancer Evaluation : In vitro studies revealed that certain triazole derivatives can effectively induce apoptosis in cancer cell lines through caspase activation pathways .
Mechanism of Action
The specific mechanism of action depends on its application:
Biological Interactions: : It can interact with enzymes or receptors, inhibiting or modulating their activity.
Molecular Targets: : Targets include microbial enzymes in antimicrobial applications or cancer cell pathways in anticancer research.
Pathways Involved: : Various signaling pathways may be affected, including those involved in cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related molecules:
Functional Group Impact
- Benzo[d]thiazol vs. Dithiazol : The benzo[d]thiazol-2-one in the target compound offers greater planar rigidity compared to the 1,2,4-dithiazol-3-one in ’s compound . This rigidity may enhance binding to flat enzymatic active sites.
- Ethyl Benzoate vs. Tosyl Groups : The ethyl benzoate ester in the target compound improves lipid solubility, whereas the tosyl group in ’s compound introduces sulfonic acid functionality, favoring crystallinity and π-π interactions .
Research Findings and Implications
- Structural Insights : The π-π stacking observed in ’s compound suggests that the target compound’s benzo[d]thiazol and phenyl groups may similarly stabilize crystal lattices or protein-ligand complexes.
- Synthetic Efficiency : The DMAD-mediated route offers scalability for the target compound, though purity challenges (e.g., byproduct formation during cyclization) require optimization.
Biological Activity
Ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound notable for its diverse biological activities. Its structure incorporates multiple functional groups that contribute to its potential therapeutic applications, particularly in medicinal chemistry.
Molecular Structure
The compound's molecular formula is , indicating a rich structural diversity. The key components include:
- Benzothiazole moiety : Known for its role in various biological activities.
- Triazole ring : Often associated with antifungal and antibacterial properties.
- Ester and amide functionalities : These groups are crucial for interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- In vitro studies indicated effective inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Anticancer Properties :
- Preliminary studies have demonstrated the potential of this compound to inhibit cancer cell proliferation.
- Specific assays revealed cytotoxic effects on certain cancer cell lines, suggesting its utility in cancer therapy.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE).
- Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of similar compounds, providing insights into the potential mechanisms of action:
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Biological Targets : The presence of the triazole and benzothiazole moieties allows for interactions with various proteins and enzymes.
- Impact on Cell Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis, contributing to its anticancer effects.
Q & A
Basic Question: What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
Answer:
The compound features:
- A 1,2,4-triazole ring substituted with a phenyl group at position 4 and a benzothiazolone moiety at position 5.
- A thioacetamido linker connecting the triazole to a benzoate ester group.
These structural elements dictate reactivity:
- The triazole ring enables nucleophilic substitution or coordination chemistry, particularly at the sulfur atom in the thioether group .
- The benzothiazolone moiety may undergo ring-opening under acidic/basic conditions, influencing downstream functionalization .
- The ester group (benzoate) allows hydrolysis to carboxylic acids for further conjugation .
Methodological Insight:
Use spectroscopic techniques (e.g., H NMR, IR) to monitor substituent effects on reactivity. For example, IR can confirm ester hydrolysis via loss of the carbonyl stretch at ~1700 cm .
Basic Question: What are standard protocols for synthesizing this compound, and what intermediates are critical?
Answer:
Synthesis Steps:
Triazole Core Formation: React 4-phenyl-3-thiosemicarbazide with chloroacetamide derivatives under reflux (ethanol, 80°C) to form the 1,2,4-triazole-thioether intermediate .
Benzothiazolone Conjugation: Introduce the benzothiazolone moiety via a Mannich reaction, using formaldehyde and 2-mercaptobenzothiazole in glacial acetic acid .
Esterification: Couple the intermediate with ethyl 4-aminobenzoate using DCC/DMAP as coupling agents .
Critical Intermediates:
- 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (yields ~65% under optimized conditions) .
- 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid (precursor to final coupling) .
Methodological Insight:
Monitor reaction progress via TLC (toluene:ethyl acetate, 3:1) and isolate intermediates via recrystallization (ethanol/water) .
Advanced Question: How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?
Answer:
Case Study:
- reports anti-inflammatory activity (IC = 12 µM against COX-2), while highlights antimicrobial properties (MIC = 8 µg/mL against S. aureus).
Resolution Strategies:
Target-Specific Assays: Use siRNA knockdown or enzyme inhibition assays (e.g., COX-2 vs. bacterial dihydrofolate reductase) to clarify mechanisms .
Structural Analog Comparison:
| Substituent | Activity | Source |
|---|---|---|
| Chlorophenyl | Enhanced antimicrobial | |
| Hydroxyl | Improved anti-inflammatory |
Methodological Insight:
Employ molecular docking (AutoDock Vina) to compare binding affinities against COX-2 vs. bacterial targets, correlating with experimental IC/MIC values .
Advanced Question: How can reaction yields be optimized for large-scale synthesis?
Answer:
Key Variables:
- Temperature: Higher yields (75%) achieved at 80°C vs. 60°C (45%) for triazole-thioether formation .
- Catalyst: Use p-TsOH (0.6 mmol) in ethanol for Mannich reactions, improving regioselectivity .
- Solvent: Ethanol > DMF due to reduced byproduct formation (validated via HPLC) .
Troubleshooting:
- Low yields (<50%) may result from incomplete thiol activation. Pre-activate the thiol group with TCEP (tris(2-carboxyethyl)phosphine) before coupling .
Methodological Insight:
Design a fractional factorial experiment (e.g., varying temperature, solvent, catalyst) to identify critical parameters .
Advanced Question: What computational methods are suitable for predicting pharmacokinetic properties?
Answer:
Tools & Parameters:
- ADMET Prediction (SwissADME):
- LogP: 3.2 (moderate lipophilicity; aligns with ester hydrolysis rate) .
- BBB Permeability: Low (CNS activity unlikely) due to ester bulk .
- Molecular Dynamics (GROMACS): Simulate ester hydrolysis in physiological buffers to estimate half-life .
Methodological Insight:
Validate predictions with in vitro assays (e.g., hepatic microsomes for metabolic stability) .
Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
SAR Design:
Core Modifications:
- Replace triazole with oxadiazole (alters H-bonding; see ).
- Substitute phenyl with fluorophenyl (enhances metabolic stability) .
Linker Variations:
- Replace thioether with sulfone (improves oxidative stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
